molecular formula C22H24N6O2 B10930270 N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10930270
M. Wt: 404.5 g/mol
InChI Key: KPLTXUZGKXDMMF-UHFFFAOYSA-N
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Description

N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include pyrazole and pyridine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

  • Step 1: Alkylation:
    • Reagents: Alkyl halides (e.g., ethyl bromide), base (e.g., potassium carbonate)
    • Conditions: Reflux in an appropriate solvent (e.g., acetone)
  • Step 2: Acylation:
    • Reagents: Acyl chlorides (e.g., 4-methoxybenzoyl chloride), base (e.g., triethylamine)
    • Conditions: Room temperature in an inert atmosphere (e.g., nitrogen)
  • Step 3: Cyclization:
    • Reagents: Cyclizing agents (e.g., phosphorus oxychloride)
    • Conditions: Elevated temperature (e.g., 80-100°C)

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

  • Oxidation:
    • Reagents: Oxidizing agents (e.g., potassium permanganate)
    • Conditions: Acidic or basic medium
  • Reduction:
    • Reagents: Reducing agents (e.g., lithium aluminum hydride)
    • Conditions: Anhydrous conditions
  • Substitution:
    • Reagents: Nucleophiles (e.g., amines, thiols)
    • Conditions: Solvent (e.g., ethanol), elevated temperature

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry:
    • Used as a building block for the synthesis of more complex molecules.
  • Biology:
    • Investigated for its potential as a biochemical probe to study enzyme functions.
  • Medicine:
    • Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
  • Industry:
    • Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds:

  • N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
  • N~4~-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE

Uniqueness: The uniqueness of N4-(1-ETHYL-5-METHYL-1H-PYRAZOL-3-YL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1-ethyl-5-methylpyrazol-3-yl)-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-6-27-14(3)12-19(26-27)24-22(29)18-11-13(2)23-21-20(18)15(4)25-28(21)16-7-9-17(30-5)10-8-16/h7-12H,6H2,1-5H3,(H,24,26,29)

InChI Key

KPLTXUZGKXDMMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)NC(=O)C2=C3C(=NN(C3=NC(=C2)C)C4=CC=C(C=C4)OC)C)C

Origin of Product

United States

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